7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12BrN . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is represented by the InChI codeInChI=1S/C10H12BrN/c1-7-4-8-2-3-10 (11)5-9 (8)6-12-7
and the SMILES string CC1CC2=C (CN1)C=C (C=C2)Br
. Physical And Chemical Properties Analysis
The molecular weight of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is 226.11 g/mol . It has a topological polar surface area of 12 Ų . The compound is insoluble in water .Scientific Research Applications
Pharmaceutical Intermediate
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is utilized as a pharmaceutical intermediate. This implies it is a precursor in the synthesis of more complex pharmaceutical compounds. Its role in drug development is crucial as it can be transformed into various pharmacologically active agents .
Biological Activity Against Infective Pathogens
The compound is part of the 1,2,3,4-tetrahydroisoquinoline class, which exhibits diverse biological activities against various infective pathogens. This includes potential applications in developing treatments for bacterial, viral, or fungal infections .
Neurodegenerative Disorders
Similarly, this class of compounds has shown promise in treating neurodegenerative disorders. Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline could be used in creating therapies for diseases like Parkinson’s and Alzheimer’s .
Multicomponent Reactions
The compound is involved in multicomponent reactions for C(1)-functionalization. These reactions are significant in organic chemistry for creating complex molecules with high efficiency and selectivity .
Incompatible with Oxidizing Agents
In terms of handling and storage, 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline should be kept in a cool, dry place in a tightly closed container and is incompatible with oxidizing agents .
Safety and Hazards
properties
IUPAC Name |
7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-3,5,7,12H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFNCPGXJWHJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658764 | |
Record name | 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
848185-12-6 | |
Record name | 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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